

# iHCK-37: A Potent HCK Inhibitor with a Focused Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | iHCK-37   |           |
| Cat. No.:            | B15623779 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of **iHCK-37**, a potent inhibitor of Hematopoietic Cell Kinase (HCK), against other members of the Src family of kinases. While detailed head-to-head inhibitory data against all Src family members is not extensively published, this document compiles the available information on **iHCK-37**'s potency and its observed effects, offering insights into its selectivity.

**iHCK-37** (also known as ASN05260065) has emerged as a valuable tool for studying the function of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and implicated in various hematological malignancies and inflammatory responses.

## **Potency against HCK**

**iHCK-37** is a highly potent inhibitor of HCK, with a reported Ki value of 0.22  $\mu$ M.[1][2] This potent inhibition of HCK leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3] [4][5]

## Selectivity Profile of iHCK-37

A comprehensive public dataset detailing the inhibitory activity (IC50 or Ki values) of **iHCK-37** against a full panel of Src family kinases (Src, Lck, Lyn, Fyn, Yes, Fgr, and Blk) is not readily available in the reviewed literature. The primary focus of existing research has been on the



functional consequences of HCK inhibition by **iHCK-37** in cellular and in vivo models of leukemia.[3]

However, the consistent description of **iHCK-37** as a "specific" and "selective" HCK inhibitor in multiple studies suggests a favorable selectivity profile with significantly higher potency for HCK over other kinases.[1][2][4][5] This implied selectivity is a critical attribute, as off-target inhibition of other Src family kinases can lead to unintended cellular effects and potential toxicities.

## Comparison with Other Src Family Kinase Inhibitors

To provide context, it is useful to consider the selectivity profiles of other well-characterized Src family kinase inhibitors. Many inhibitors exhibit activity across multiple family members due to the high degree of conservation in their ATP-binding sites. For instance, dasatinib is a potent inhibitor of both Src and ABL kinases. The development of highly selective inhibitors for individual Src family members remains a significant challenge in drug discovery.

## **Experimental Data Summary**

The following table summarizes the available quantitative data for iHCK-37's biological activity.

| Target | Parameter | Value   | Reference |
|--------|-----------|---------|-----------|
| HCK    | Ki        | 0.22 μΜ | [1][2]    |

## Signaling Pathway of Src Family Kinases

Src family kinases are key regulators of a multitude of cellular processes. They are typically activated by various cell surface receptors, including receptor tyrosine kinases, G-protein coupled receptors, and integrins. Once activated, they phosphorylate downstream substrates, initiating signaling cascades that control cell growth, differentiation, survival, and migration. HCK, in particular, plays a significant role in myeloid cell function.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. iHCK-37 Immunomart [immunomart.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 5. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic
  Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [iHCK-37: A Potent HCK Inhibitor with a Focused Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623779#ihck-37-selectivity-profile-against-other-src-family-kinases]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com